2-((4-hydroxy-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-methoxyphenyl)acetamide
Beschreibung
This compound features a pyrazolo[3,4-d]pyrimidin core substituted with a 4-hydroxy group at position 4 and an m-tolyl group at position 1. A thioether linkage connects the core to an N-(2-methoxyphenyl)acetamide moiety. Its synthesis involves reacting the monopotassium salt of 1,5,6,7-tetrahydro-1-phenyl-6-thioxo-4H-pyrazolo[3,4-d]pyrimidin-4-one with substituted phenacyl chloride under reflux in ethanol .
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-2-[[1-(3-methylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3S/c1-13-6-5-7-14(10-13)26-19-15(11-22-26)20(28)25-21(24-19)30-12-18(27)23-16-8-3-4-9-17(16)29-2/h3-11H,12H2,1-2H3,(H,23,27)(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OELGTQFWNKGFRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-((4-hydroxy-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-methoxyphenyl)acetamide (CAS No. 922693-21-8) is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H19N5O3S
- Molecular Weight : 421.48 g/mol
- Purity : Typically 95% .
The biological activity of pyrazolo[3,4-d]pyrimidines often involves inhibition of key enzymes and receptors implicated in cancer and viral infections. The compound is hypothesized to exert its effects through the following mechanisms:
- Inhibition of Kinases : Pyrazolo[3,4-d]pyrimidines are known to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
- Antiviral Activity : Some derivatives have shown promise against various viruses by disrupting viral replication processes.
Anticancer Activity
Studies have indicated that compounds similar to 2-((4-hydroxy-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-methoxyphenyl)acetamide exhibit significant anticancer properties:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 (Lung Cancer) | 49.85 | Induces apoptosis |
| Compound B | HeLa (Cervical Cancer) | 7.01 | Inhibits Topoisomerase II |
| Compound C | MCF-7 (Breast Cancer) | 14.31 | Disrupts microtubule assembly |
These findings suggest that the compound could potentially inhibit tumor growth through these mechanisms .
Antiviral Activity
Research has explored the antiviral potential of pyrazolo[3,4-d]pyrimidine derivatives against various viruses:
| Virus | Compound Tested | EC50 (µM) | Observations |
|---|---|---|---|
| HIV | Compound D | 26 | Moderate inhibition |
| Varicella-Zoster Virus | Compound E | 130.24 | Significant antiviral activity |
| Human Cytomegalovirus | Compound F | 161.38 | Effective at higher concentrations |
While some compounds demonstrated notable antiviral effects, others showed limited activity against specific viral strains .
Study on Antitumor Activity
A recent study evaluated a series of pyrazolo[3,4-d]pyrimidine derivatives for their antitumor activity against various cancer cell lines. The results indicated that certain modifications on the pyrazolo scaffold enhanced cytotoxicity significantly compared to earlier derivatives.
Study on Antiviral Properties
Another investigation focused on the antiviral properties of related compounds against HIV and herpes viruses. The study highlighted that certain structural modifications led to improved efficacy against viral replication, suggesting that similar modifications could be explored for the compound .
Wissenschaftliche Forschungsanwendungen
Biological Activities
The biological activity of this compound is attributed to its unique structural components, which include a pyrazolo[3,4-d]pyrimidine core and a phenylpiperazine moiety. These features contribute to various pharmacological effects:
Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant cytotoxic effects against multiple cancer cell lines. For instance:
- Cytotoxicity : The compound has shown promising IC50 values against cell lines such as HCT116 (colon cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). A related study reported an IC50 of 1.1 µM against HCT116 cells, indicating strong anticancer potential.
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties, which are critical in treating conditions characterized by chronic inflammation. The mechanism likely involves the inhibition of pro-inflammatory cytokines and enzymes, contributing to its therapeutic efficacy in inflammatory diseases.
Analgesic Properties
The presence of the phenylpiperazine moiety suggests potential analgesic effects. This structure can interact with neurotransmitter receptors, potentially providing relief from pain and contributing to mood enhancement .
Structure-Activity Relationship (SAR)
The Structure-Activity Relationship (SAR) analysis is essential for enhancing the biological activity of this compound. Various modifications can significantly influence its potency and selectivity:
| Modification | Effect on Activity |
|---|---|
| Hydroxyl group at position 4 | Enhances anticancer activity |
| Substitution on piperazine ring | Alters receptor binding affinity |
Case Studies
Several studies have investigated the applications of compounds related to 2-((4-hydroxy-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-methoxyphenyl)acetamide:
- Kumar et al. Study : This research focused on the synthesis and evaluation of similar pyrazolo[3,4-d]pyrimidine derivatives for their anticancer properties. The study demonstrated that specific structural modifications led to increased cytotoxicity against various cancer cell lines.
- Alegaon et al. Research : This study explored the anti-inflammatory effects of compounds with similar structures, revealing their potential in reducing inflammation markers in vitro.
- Antitubercular Activity Assessment : Although not extensively tested for tuberculosis, compounds with similar structures have shown activity against Mycobacterium tuberculosis, suggesting potential applications in antimicrobial therapy .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Key Observations
Core Heterocycle Variations: The pyrazolo[3,4-d]pyrimidin core (target compound) is distinct from pyrimidinones and pyrazolo[3,4-b]pyridines . The latter contains a six-membered pyridine ring, which may influence π-π stacking interactions in biological systems. Substitutions at position 4 (hydroxy, methyl, or methoxy) modulate electronic properties and hydrogen-bonding capacity .
Substituent Effects :
- The m-tolyl group (target compound) introduces steric bulk compared to smaller substituents like methyl or para-methoxyphenyl .
- The 2-methoxyphenyl acetamide moiety offers ortho-substitution, which may restrict rotational freedom compared to para-substituted analogs .
Alkylation with chloroacetamides is a common strategy, but phenacyl chloride reactions provide an alternative route for thioether formation.
Research Findings and Implications
While the available evidence focuses on synthesis, structural trends suggest the following:
- Bioactivity Potential: The hydroxy and thioether groups in the target compound may enhance interactions with cysteine-rich kinase domains, similar to reported pyrazolo-pyrimidine inhibitors .
- Solubility and Bioavailability : The 2-methoxyphenyl group may reduce solubility compared to morpholinyl or piperazine derivatives , but improve membrane permeability.
- Synthetic Flexibility : Modular substituent variation (e.g., aryl, benzyl, or alkyl groups) enables tailored optimization for specific therapeutic targets .
Q & A
Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
The compound is synthesized via nucleophilic substitution reactions, leveraging α-chloroacetamide intermediates and pyrazolo[3,4-d]pyrimidinone scaffolds. Key steps include:
- Reacting 1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one with N-arylsubstituted α-chloroacetamides under reflux in polar aprotic solvents (e.g., DMF) .
- Optimizing stoichiometry (1:1.2 molar ratio of core scaffold to electrophile) and temperature (80–100°C) to minimize side products .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
A combination of techniques is critical:
- NMR (¹H/¹³C) : Assign pyrazolo[3,4-d]pyrimidine protons (δ 8.2–8.8 ppm) and acetamide methyl groups (δ 2.1–2.3 ppm) .
- HRMS : Confirm molecular weight (e.g., [M+H]+ at m/z 449.12) and fragmentation patterns .
- FT-IR : Identify thioether (C-S stretch, ~680 cm⁻¹) and hydroxy groups (O-H stretch, ~3200 cm⁻¹) .
- X-ray crystallography : Resolve stereochemistry using single-crystal diffraction (e.g., monoclinic P2₁/c space group) .
Q. What are the best practices for ensuring purity and stability during storage?
- Purity assessment : Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .
- Stability : Store under inert gas (N₂/Ar) at −20°C in amber vials to prevent oxidation and photodegradation .
Advanced Research Questions
Q. How can researchers design experiments to investigate structure-activity relationships (SAR) for this compound?
- Core modifications : Introduce sulfone or phosphonate groups at the pyrimidine C4 position to enhance hydrogen bonding with target enzymes .
- Biological assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays. Compare IC₅₀ values of analogs .
- Computational docking : Model interactions with ATP-binding pockets (e.g., AutoDock Vina) to prioritize substituents for synthesis .
Q. What methodologies are recommended for assessing metabolic stability and pharmacokinetics?
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
- Plasma protein binding : Use equilibrium dialysis to measure free fraction (% unbound) .
- Pharmacokinetic profiling : Conduct single-dose studies in rodents (IV/PO) to calculate AUC, t₁/₂, and bioavailability .
Q. How can statistical methods like Design of Experiments (DoE) optimize synthetic parameters?
- Factor screening : Use Plackett-Burman designs to evaluate variables (temperature, solvent, catalyst) on yield .
- Response surface methodology (RSM) : Central composite design to model non-linear relationships between reagent equivalents and reaction time .
- Flow chemistry integration : Optimize residence time and mixing efficiency in continuous-flow reactors to enhance reproducibility .
Q. What strategies improve solubility without compromising bioactivity?
- Prodrug design : Introduce phosphate esters at the hydroxy group for pH-dependent release .
- Co-crystallization : Use co-formers (e.g., succinic acid) to enhance aqueous solubility while retaining crystal lattice stability .
- Nanoformulation : Encapsulate in PEGylated liposomes for sustained release and improved biodistribution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
